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  • Product: 4-(Aminomethyl)octane-1,8-diamine trihydrochloride
  • CAS: 60940-96-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Determining the Aqueous Solubility Profile of 4-(Aminomethyl)octane-1,8-diamine trihydrochloride

A Senior Application Scientist's Perspective on Methodical Profile Development for Highly Soluble, Ionizable Compounds Introduction: The Foundational Role of Aqueous Solubility Aqueous solubility is a critical, foundatio...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Methodical Profile Development for Highly Soluble, Ionizable Compounds

Introduction: The Foundational Role of Aqueous Solubility

Aqueous solubility is a critical, foundational physicochemical property that dictates the developability and ultimate bioavailability of any active pharmaceutical ingredient (API). For researchers, scientists, and drug development professionals, an early and accurate understanding of a compound's solubility profile is not merely a characterization step but a cornerstone of a rational drug design and formulation strategy. Poor solubility can lead to a cascade of challenges, including unreliable in vitro assay results, diminished in vivo exposure, and complex formulation requirements.[1]

This guide provides an in-depth technical framework for determining the aqueous solubility profile of 4-(Aminomethyl)octane-1,8-diamine trihydrochloride. Given the chemical nature of this molecule—a polyamine salt—it is anticipated to be highly water-soluble with a strong dependence on pH. This document eschews a rigid template, instead offering a logical, scientifically-grounded workflow from first principles to final data analysis, emphasizing the causality behind experimental choices to ensure robust and reliable results.

Physicochemical Characterization and Predicted Behavior

A thorough analysis of a molecule's structure provides critical insights into its expected behavior, guiding the experimental design.

1.1 Structural Analysis

The name 4-(Aminomethyl)octane-1,8-diamine trihydrochloride describes a C8 alkane backbone with three primary amine functional groups, existing as a trihydrochloride salt.

  • Polyamine Core: The presence of three primary amine groups makes the molecule a strong base. These amines will be protonated at low and neutral pH, rendering the molecule a polycation with a high affinity for water.

  • Trihydrochloride Salt Form: The salt form ensures that the compound is already in a highly ionized state, which typically confers high aqueous solubility.[2] The solubility of such a salt is often significantly higher than that of its corresponding free base.[2]

  • Predicted pH-Dependent Solubility: As a polybasic compound, its solubility will be highly dependent on pH. At low pH, all three amines will be protonated (BH3^3+), maximizing its interaction with water and thus its solubility. As the pH increases, the amines will sequentially deprotonate, reducing the molecule's net positive charge and likely decreasing its aqueous solubility. This relationship is fundamentally governed by the compound's multiple pKa values and can be described by the Henderson-Hasselbalch equation.[3][4][5][6]

Theoretical Principles: Thermodynamic vs. Kinetic Solubility

Understanding the two primary types of solubility measurements is essential for selecting the appropriate assay and correctly interpreting the results.[1]

  • Thermodynamic Solubility: This is the equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a specific solvent system under thermodynamic equilibrium. It is determined by allowing a suspension of the compound to equilibrate for an extended period (e.g., >24 hours).[1][7] The "gold standard" for determining thermodynamic solubility is the shake-flask method .[8][9][10]

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[1][7] While faster and amenable to high-throughput screening, it often overestimates the true thermodynamic solubility.

For a comprehensive profile intended for drug development, thermodynamic solubility is the required endpoint . It provides the most accurate and relevant data for formulation and biopharmaceutical modeling.

Experimental Design: The Shake-Flask Method for pH-Solubility Profiling

The shake-flask method is the most reliable and widely accepted technique for measuring thermodynamic solubility and is recommended by regulatory bodies.[8][9][11]

3.1 Causality in Method Design

The objective is to determine the equilibrium concentration of the dissolved compound in a saturated solution across a physiologically relevant pH range (typically pH 1.2 to 7.4).[10][11]

  • Why an Excess of Solid? To ensure a saturated solution is formed, a sufficient excess of the solid compound must be added to the buffer. This creates a suspension where the dissolved and solid-state compound can reach equilibrium.[8]

  • Why Agitation and Time? Continuous agitation (e.g., on an orbital shaker) is necessary to facilitate the dissolution process and ensure the entire system reaches equilibrium.[9] A minimum of 24 hours is standard, but for some compounds, 48-72 hours may be necessary. It is crucial to experimentally confirm that equilibrium has been reached.

  • Why Temperature Control? Solubility is temperature-dependent. Experiments should be conducted at a controlled, physiologically relevant temperature, typically 37 ± 1°C.[9][11]

  • Why pH Verification? The addition of a compound, especially a salt of a strong base, can alter the pH of the buffer. It is critical to measure the pH of the suspension at the beginning and end of the experiment to ensure the measurement corresponds to the intended pH value.[8][9][11]

3.2 Experimental Workflow for Solubility Profiling

The following diagram outlines the comprehensive workflow for determining the pH-solubility profile.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_proc Phase 3: Sample Processing cluster_analysis Phase 4: Analysis & Reporting prep_compound Weigh excess 4-(Aminomethyl)octane-1,8-diamine trihydrochloride add_compound Add excess compound to each vial to create suspension prep_compound->add_compound prep_buffers Prepare USP-grade buffers (e.g., pH 1.2, 3.0, 5.0, 6.8, 7.4) prep_vials Aliquot buffers into replicate vials prep_buffers->prep_vials prep_vials->add_compound measure_ph_start Verify initial pH of suspension add_compound->measure_ph_start incubate Incubate at 37°C with constant agitation for 24-48h measure_ph_start->incubate measure_ph_end Verify final pH of suspension incubate->measure_ph_end separate Separate solid from supernatant (Centrifugation/Filtration) measure_ph_end->separate dilute Dilute supernatant for analysis separate->dilute quantify Quantify concentration via validated HPLC method dilute->quantify plot Plot Solubility (mg/mL or mM) vs. Final pH quantify->plot report Generate final report with data tables and profile curve plot->report G cluster_plot pH-Solubility Profile of 4-(Aminomethyl)octane-1,8-diamine trihydrochloride y_axis Solubility (log mg/mL) x_axis pH y_axis->x_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5

Sources

Exploratory

Molecular weight and exact mass of 4-(Aminomethyl)octane-1,8-diamine trihydrochloride

A Technical Guide to Molecular Mass, Structural Stability, and High-Resolution Mass Spectrometry Executive Summary The analysis of highly polar, aliphatic polyamines presents a unique set of challenges in analytical chem...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to Molecular Mass, Structural Stability, and High-Resolution Mass Spectrometry

Executive Summary

The analysis of highly polar, aliphatic polyamines presents a unique set of challenges in analytical chemistry. 4-(Aminomethyl)octane-1,8-diamine (CAS 1572-55-0) is a versatile specialty triamine utilized extensively as a building block in polymer chemistry, epoxy curing, and pharmaceutical synthesis[1]. Because aliphatic free bases are highly reactive and prone to atmospheric oxidation, this compound is frequently synthesized and stabilized as a trihydrochloride salt[2].

As a Senior Application Scientist, I frequently observe analytical failures when laboratories attempt to characterize polyamine salts using standard reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS). This whitepaper establishes a self-validating, rigorous metrological framework for determining the molecular weight and exact mass of 4-(Aminomethyl)octane-1,8-diamine trihydrochloride, explaining the causality behind each experimental parameter.

Structural Elucidation and Stoichiometric Mass Metrics

Before designing an analytical workflow, we must delineate the difference between the average molecular weight (used for synthetic stoichiometry and gravimetric preparation) and the monoisotopic exact mass (used for high-resolution mass spectrometry).

The free base of 4-(aminomethyl)octane-1,8-diamine possesses a branched octane backbone with three primary/secondary amine groups, yielding the chemical formula C9​H23​N3​ [3]. When converted to its trihydrochloride salt to enhance stability and solubility, three moles of hydrochloric acid coordinate with the basic amine centers, resulting in the formula C9​H26​Cl3​N3​ [4].

Table 1: Quantitative Mass Specifications for 4-(Aminomethyl)octane-1,8-diamine

PropertyFree BaseTrihydrochloride Salt
Chemical Formula C9​H23​N3​ C9​H26​Cl3​N3​
Average Molecular Weight 173.30 g/mol 282.68 g/mol
Monoisotopic Exact Mass 173.1892 Da281.1192 Da

Causality Note: Why do we calculate the exact mass of the salt if it dissociates? While the intact salt exact mass (281.1192 Da) is theoretically calculable, it is an artifact in the context of mass spectrometry. In solution, the ionic bonds between the protonated amines and chloride anions completely dissociate.

The Causality of Ionization in Mass Spectrometry

A critical error in polyamine analysis is searching for the mass of the salt ( m/z 281.11) in the mass spectrometer. Under positive Electrospray Ionization (ESI+), the chloride counter-ions ( Cl− ) are stripped away or repelled by the positive capillary voltage. Simultaneously, the acidic mobile phase fully protonates the three basic amine groups.

Therefore, the target exact masses are the multiply protonated species of the free base. By adding the exact mass of a proton ( H+ , 1.007276 Da) and accounting for the loss of electrons, we establish the theoretical m/z targets required for instrument calibration.

Table 2: ESI(+) High-Resolution Mass Targets for C9​H23​N3​

Ion SpeciesFormulaTheoretical Exact Mass ( m/z )Expected Relative Abundance
Singly Protonated [C9​H24​N3​]+ 174.1965High
Doubly Protonated [C9​H25​N3​]2+ 87.6019High (Voltage dependent)
Triply Protonated [C9​H26​N3​]3+ 58.7370Low to Moderate
Experimental Protocol: Self-Validating HILIC-HRMS Workflow

Aliphatic triamines lack a UV chromophore, rendering standard HPLC-UV detectors useless. Furthermore, they are highly polar and will not retain on a standard C18 reversed-phase column. If run on a C18 column, the amines will co-elute in the void volume alongside the chloride ions, leading to catastrophic ion suppression. To circumvent this, we employ Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with High-Resolution Mass Spectrometry (HRMS).

Step-by-Step Methodology

Every step in this protocol is designed as a self-validating system to ensure data integrity.

  • System Suitability and Blank Validation

    • Action: Inject a 50:50 Acetonitrile:Water (0.1% Formic Acid) blank prior to any sample analysis.

    • Causality: Polyamines are notoriously "sticky" and prone to carryover by binding to active silanol groups in the autosampler and column hardware. Establishing a clean baseline validates that subsequent signals are genuinely from the sample, not system contamination.

  • Sample Preparation (Gravimetric & Volumetric)

    • Action: Dissolve 1.0 mg of 4-(Aminomethyl)octane-1,8-diamine trihydrochloride in 1.0 mL of LC-MS grade water. Dilute 1:1000 in 90% Acetonitrile / 10% Water containing 10 mM Ammonium Formate and 0.1% Formic Acid.

    • Causality: The high organic content is mandatory for initial HILIC conditions. Ammonium formate provides the ionic strength necessary to ensure sharp peak shapes for highly basic triamines, preventing tailing.

  • HILIC Chromatography

    • Action: Utilize a zwitterionic HILIC column (e.g., ZIC-HILIC). Program a gradient elution from 90% Acetonitrile to 50% Acetonitrile over 10 minutes.

    • Causality: HILIC retains the polar amines based on hydrophilic partitioning, successfully separating them from the chloride counter-ions, which can be diverted to waste to prevent source fouling.

  • ESI(+) Ionization and HRMS Acquisition

    • Action: Operate the Orbitrap or Q-TOF mass spectrometer in positive mode with a resolution setting of >60,000 (at m/z 200).

    • Causality: The 0.1% Formic Acid in the mobile phase ensures the amines are fully protonated. High resolution is required to differentiate the target mass ( m/z 174.1965) from isobaric background matrix interferences.

  • Lock-Mass Calibration & Data Processing

    • Action: Continuously infuse a known lock-mass (e.g., Leucine Enkephalin, m/z 556.2766) during the run.

    • Causality: Real-time mass correction compensates for electronic drift in the mass analyzer. This validates the data by guaranteeing the sub-2 ppm mass accuracy required to definitively confirm the elemental composition.

Workflow Visualization

The following diagram illustrates the logical progression and self-validating checkpoints of the HILIC-HRMS methodology.

G N1 1. Sample Prep Gravimetric Dilution N2 2. HILIC Chromatography Polar Amine Retention N1->N2 0.1% FA in ACN/H2O N3 3. ESI(+) Ionization Chloride Loss & Protonation N2->N3 Analyte Elution N4 4. HRMS Analyzer Orbitrap / TOF N3->N4 [M+nH]n+ Ions N5 5. Data Validation Exact Mass & Isotope Match N4->N5 <2 ppm Mass Error

Figure 1: Self-validating HILIC-HRMS workflow for polyamine trihydrochloride salts.

Conclusion

The successful analytical characterization of 4-(Aminomethyl)octane-1,8-diamine trihydrochloride requires a fundamental understanding of the interplay between salt stoichiometry and gas-phase ionization. By abandoning traditional reversed-phase methods in favor of a rigorously validated HILIC-HRMS protocol, researchers can eliminate chloride-induced ion suppression, achieve sub-2 ppm mass accuracy, and confidently confirm the molecular identity of complex aliphatic polyamines.

References
  • LookChem - CAS No.89690-17-5,1,4-Butanediamine, N-(4... trihydrochloride). Retrieved from: [Link][2]

  • ResearchGate - Crystal structure of 1,1,4,7,7-pentamethyldiethylenetriammonium chloride, [C9H26N3]Cl3. Retrieved from: [Link][4]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis and XRD Data of 4-(Aminomethyl)octane-1,8-diamine Salts

Foreword: The Critical Role of Solid-State Characterization in Drug Development In the realm of pharmaceutical sciences, the journey of a molecule from a promising candidate to a viable drug product is fraught with compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Critical Role of Solid-State Characterization in Drug Development

In the realm of pharmaceutical sciences, the journey of a molecule from a promising candidate to a viable drug product is fraught with complexities. Among the most critical aspects governing a drug's performance, stability, and manufacturability is its solid-state form. For ionizable molecules like 4-(aminomethyl)octane-1,8-diamine, a polyamine with multiple reactive sites, the formation of salts is a common strategy to enhance properties such as solubility and bioavailability.[1] The precise arrangement of ions in the crystal lattice, known as the crystal structure, dictates the macroscopic properties of the salt. Therefore, a thorough understanding of the crystal structure through techniques like X-ray diffraction (XRD) is not merely an academic exercise but a cornerstone of rational drug development.

This guide provides a comprehensive overview of the methodologies and considerations for the crystal structure analysis of 4-(aminomethyl)octane-1,8-diamine salts. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into obtaining and interpreting high-quality crystallographic data. While specific, publicly available crystal structures for salts of 4-(aminomethyl)octane-1,8-diamine are limited, this guide will utilize established principles and illustrative examples to equip the reader with the necessary expertise to tackle the solid-state characterization of this and similar polyamine compounds.

Synthesis and Salt Formation of 4-(Aminomethyl)octane-1,8-diamine

A robust solid-state characterization begins with the synthesis of the parent molecule and its subsequent conversion into various salt forms.

Synthesis of 4-(Aminomethyl)octane-1,8-diamine

The synthesis of 4-(aminomethyl)octane-1,8-diamine can be achieved through the liquid-phase hydrogenation of 1,3,6-tricyanohexane.[2] This process typically involves a Raney-Ni catalyst in an alcohol-based solvent.[2]

Experimental Protocol: Synthesis of 4-(Aminomethyl)octane-1,8-diamine

  • Reactor Setup: A high-pressure reactor is charged with a Raney-Ni catalyst (2-15 wt% based on the solvent), an alcohol solvent (e.g., 80-99% ethanol), and an alkali metal hydroxide (e.g., NaOH, 0.1-1.0 wt% based on the solvent) as a co-catalyst to minimize side reactions.[2]

  • Hydrogenation: The reactor is pressurized with hydrogen.

  • Substrate Addition: 1,3,6-Tricyanohexane is then continuously fed into the reactor at a controlled rate.[2]

  • Reaction Monitoring: The reaction progress is monitored by hydrogen uptake.

  • Work-up: Upon completion, the reactor is cooled and depressurized. The catalyst is removed by filtration.

  • Purification: The resulting solution containing 4-(aminomethyl)octane-1,8-diamine can be purified by distillation to yield the final product.

Formation of Salts

The formation of salts is achieved by reacting the free base of 4-(aminomethyl)octane-1,8-diamine with a suitable acid. The choice of acid is critical as it influences the physicochemical properties of the resulting salt.

Experimental Protocol: General Salt Formation

  • Dissolution: Dissolve one molar equivalent of 4-(aminomethyl)octane-1,8-diamine in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

  • Acid Addition: Slowly add a stoichiometric amount of the desired acid (e.g., hydrochloric acid for the hydrochloride salt, phosphoric acid for the phosphate salt, or succinic acid for the succinate salt) to the solution while stirring. The number of equivalents of acid can be varied to target different salt stoichiometries, given the three amine groups on the parent molecule.

  • Precipitation/Crystallization: The salt may precipitate out of the solution immediately or upon cooling or the addition of an anti-solvent.

  • Isolation and Drying: The solid salt is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Crystallization: The Gateway to High-Quality Structural Data

The growth of high-quality single crystals is paramount for unambiguous structure determination by single-crystal X-ray diffraction.[3][4] For powder XRD, the crystalline nature of the bulk material is essential.

Crystallization Techniques

Several techniques can be employed to grow crystals of 4-(aminomethyl)octane-1,8-diamine salts:

  • Slow Evaporation: A saturated solution of the salt is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to crystal growth.

  • Vapor Diffusion: A concentrated drop of the salt solution is equilibrated against a larger reservoir of a solution containing a precipitant, leading to a gradual increase in supersaturation and crystal formation.[5]

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the salt and inducing crystallization.[6]

  • Solvent/Anti-Solvent Diffusion: A solution of the salt is layered with a miscible "anti-solvent" in which the salt is insoluble. Diffusion of the anti-solvent into the salt solution induces crystallization at the interface.

Crystallization_Workflow

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.[7]

Experimental Protocol: SC-XRD Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal (typically < 0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[4]

  • Data Collection: The mounted crystal is placed in a single-crystal diffractometer. A preliminary screening is performed to determine the unit cell and crystal quality. A full sphere of diffraction data is then collected, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Data Reduction: The raw diffraction intensities are processed to correct for experimental factors, yielding a set of structure factors.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: The initial atomic positions are refined against the experimental data to improve the agreement between the calculated and observed structure factors.[8] Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions.

  • Validation: The final structure is validated using various crystallographic checks.

Illustrative Crystallographic Data

Due to the lack of publicly available CIF files for 4-(aminomethyl)octane-1,8-diamine salts, the following table presents hypothetical crystallographic data for a hydrochloride salt for illustrative purposes.

ParameterIllustrative Value
Chemical FormulaC₉H₂₆N₃Cl₃
Formula Weight282.68
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)9.876(3)
α (°)90
β (°)105.21(2)
γ (°)90
Volume (ų)1489.9(9)
Z4
Calculated Density (g/cm³)1.259
Absorption Coeff. (mm⁻¹)0.55
F(000)608
R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.123
Goodness-of-fit on F²1.05

Powder X-ray Diffraction (PXRD) Analysis

PXRD is an indispensable tool for the analysis of bulk crystalline materials.[9][10] It is used for phase identification, purity assessment, and the study of polymorphism.

Experimental Protocol: PXRD Data Acquisition

  • Sample Preparation: A small amount of the crystalline powder (typically 10-20 mg) is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.

  • Data Collection: The sample is placed in a powder diffractometer. X-rays are directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram is a plot of intensity versus 2θ. The peak positions are characteristic of the crystal lattice, and the peak intensities are related to the arrangement of atoms within the unit cell.

PXRD_Analysis_Flow

Illustrative PXRD Patterns

The PXRD patterns of different salts of the same parent molecule will be distinct due to their different crystal structures. Below is a conceptual representation of how PXRD patterns for different salts might appear.

(Note: This is a conceptual illustration, not actual data.)

(A conceptual image would be placed here showing three different PXRD patterns for hydrochloride, phosphate, and succinate salts, with distinct peak positions and intensities.)

The Significance of Polymorphism

Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs can have different physical properties, including solubility, melting point, and stability. In the pharmaceutical industry, identifying and controlling polymorphism is crucial as it can impact the efficacy and safety of a drug product. PXRD is a primary technique for identifying and distinguishing between different polymorphic forms.

Complementary Thermal Analysis Techniques

While XRD provides structural information, thermal analysis techniques offer insights into the physical and chemical changes that occur upon heating.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature.[11] It is used to determine melting points, glass transitions, and crystallization events.[12]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[11] It is used to assess thermal stability and determine the presence of solvates or hydrates.

Conclusion

The solid-state characterization of 4-(aminomethyl)octane-1,8-diamine salts is a critical step in understanding and optimizing their properties for potential applications, particularly in drug development. This guide has outlined the key experimental workflows, from synthesis and crystallization to detailed structural analysis using single-crystal and powder X-ray diffraction. By employing these techniques with a rigorous and systematic approach, researchers can gain a comprehensive understanding of the solid-state landscape of these promising molecules, paving the way for the development of safe, stable, and effective products. The principles and protocols described herein provide a solid foundation for the crystallographic analysis of not only 4-(aminomethyl)octane-1,8-diamine salts but also a wide range of other small molecule pharmaceuticals.

References

  • Additives for the crystallization of proteins and nucleic acids - ScienceDirect. Available at: [Link]

  • JPS62273938A - Production of 4-aminomethyl-1,8-diaminooctane - Google Patents.
  • Powder XRD patterns of polyaniline emeraldine salts and base. (a) PANIPI, (b) PANIDN, (c) PANICl and (d) PANIEB. - ResearchGate. Available at: [Link]

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC. Available at: [Link]

  • 4-(aminomethyl)octane-1,8-diamine (C9H23N3) - PubChem. Available at: [Link]

  • Crystallization and preliminary X-ray analysis of polyamine oxidase from Zea mays L. - IUCr Journals. Available at: [Link]

  • Polymer Crystallization - YouTube. Available at: [Link]

  • How do organic compounds single crystal X rays diffraction work? - ResearchGate. Available at: [Link]

  • 1,8-Octanediamine, 4-(aminomethyl)- | C9H23N3 | CID - PubChem. Available at: [Link]

  • Single-Crystal Automated Refinement (SCAR): A Data-Driven Method for Determining Inorganic Structures - ACS Publications. Available at: [Link]

  • Polyamine structural effects on the induction and stabilization of liquid crystalline DNA - PMC. Available at: [Link]

  • Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR - NETZSCH Analyzing & Testing. Available at: [Link]

  • Single crystal X-ray diffraction analysis - St. Petersburg State University. Available at: [Link]

  • XRD pattern of emaraldine salt Polyaniline | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Thermal analysis: HT-DSC (a) and TGA (b) curves - ResearchGate. Available at: [Link]

  • Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH. Available at: [Link]

  • TGA/DSC in Polymer and Battery R&D - Lab Manager. Available at: [Link]

  • Thermal Analysis Techniques | Polymers - EAG Laboratories. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Detailed Guide to the Synthesis of 4-(Aminomethyl)octane-1,8-diamine Trihydrochloride

Authored by: A Senior Application Scientist Abstract This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 4-(aminomethyl)octane-1,8-diamine trihydrochloride, a versatile triamine build...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 4-(aminomethyl)octane-1,8-diamine trihydrochloride, a versatile triamine building block. The synthesis is based on the efficient catalytic hydrogenation of 1,3,6-tricyanohexane. This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry. It offers in-depth technical details, explains the rationale behind experimental choices, and includes safety considerations, data presentation, and a visual workflow diagram.

Introduction

4-(Aminomethyl)octane-1,8-diamine is a primary triamine with a unique branched structure, featuring amino groups at the 1, 8, and an aminomethyl group at the 4-position of an octane backbone[1][2]. This trifunctionality makes it a valuable building block in various chemical applications, including as a curing agent for epoxy resins, a monomer for polyamides and polyurethanes, and an intermediate in the synthesis of pharmaceuticals and agrochemicals[3][4][5]. The trihydrochloride salt form enhances the compound's stability and ease of handling.

The synthetic route detailed herein is a robust and scalable method involving the liquid-phase hydrogenation of 1,3,6-tricyanohexane in the presence of a Raney-Ni catalyst[3]. This approach is advantageous due to its directness, avoiding the often laborious protection and deprotection steps common in polyamine synthesis[6][7][8].

Synthetic Strategy Overview

The overall synthetic pathway involves a one-pot reduction of the three nitrile groups in 1,3,6-tricyanohexane to primary amine functionalities. This is achieved through catalytic hydrogenation, a widely used and efficient method for such transformations[8]. The resulting free diamine is then converted to its trihydrochloride salt for improved stability and handling.

Synthesis_Workflow Start 1,3,6-Tricyanohexane Hydrogenation Catalytic Hydrogenation (Raney-Ni, H2, Ethanol/H2O, NaOH) Start->Hydrogenation Diamine 4-(Aminomethyl)octane-1,8-diamine (Free Base) Hydrogenation->Diamine Acidification Acidification (HCl in Isopropanol) Diamine->Acidification FinalProduct 4-(Aminomethyl)octane-1,8-diamine Trihydrochloride Acidification->FinalProduct

Figure 1: Overall synthetic workflow for 4-(Aminomethyl)octane-1,8-diamine Trihydrochloride.

Materials and Equipment

Reagents
ReagentGradeSupplier
1,3,6-Tricyanohexane≥98%Commercially Available
Raney-Ni (slurry in water)ActivatedCommercially Available
EthanolAnhydrousCommercially Available
Sodium Hydroxide≥98%, pelletsCommercially Available
Hydrochloric Acid (in Isopropanol)5-6 MCommercially Available
Diethyl EtherAnhydrousCommercially Available
Hydrogen GasHigh PurityGas Cylinder
Nitrogen GasHigh PurityGas Cylinder
Celite®---Commercially Available
Equipment
  • High-pressure autoclave (e.g., Parr reactor) equipped with a mechanical stirrer, gas inlet/outlet, pressure gauge, and temperature controller

  • Schlenk line for inert atmosphere techniques

  • Cannula for liquid transfer

  • Glassware: Round-bottom flasks, beakers, graduated cylinders, dropping funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Magnetic stirrer and stir bars

  • pH meter or pH paper

Experimental Protocol

Part A: Synthesis of 4-(Aminomethyl)octane-1,8-diamine (Free Base)

Rationale: This procedure is adapted from a patented industrial process, optimized for laboratory scale[3]. The use of a Raney-Ni catalyst is standard for nitrile reductions due to its high activity. The ethanolic solvent system is chosen for its ability to dissolve the starting material and for its compatibility with the reaction conditions. The addition of sodium hydroxide is crucial as it acts as a co-catalyst, preventing the formation of secondary and tertiary amine byproducts by minimizing reductive amination side reactions[3]. The controlled, slow addition of the tricyanohexane substrate is critical to manage the exothermicity of the reaction and to maintain a low concentration of the starting material, further suppressing side reactions.

Step-by-Step Procedure:

  • Reactor Preparation: Ensure the high-pressure autoclave is clean and dry. Add the Raney-Ni slurry (approximately 5-10% by weight relative to the starting material) to the reactor.

  • Solvent and Co-catalyst Addition: To the autoclave, add 95% ethanol. For every 100 mL of ethanol, add a solution of 0.5 g of sodium hydroxide dissolved in a minimal amount of water.

  • Inerting and Pressurization: Seal the autoclave and purge the system with nitrogen gas several times to remove any residual air. Subsequently, purge with hydrogen gas. Pressurize the reactor with hydrogen to approximately 50-60 atm.

  • Heating and Stirring: Begin stirring and heat the reactor to 80-100°C.

  • Substrate Addition: Prepare a solution of 1,3,6-tricyanohexane in 95% ethanol. Once the reactor has reached the desired temperature and pressure, slowly add the tricyanohexane solution to the reactor using a high-pressure pump or by controlled addition from a pressurized dropping funnel. The addition should be carried out over 2-3 hours to control the reaction exotherm.

  • Reaction Monitoring: After the addition is complete, continue stirring under hydrogen pressure at 80-100°C. The reaction progress can be monitored by observing the cessation of hydrogen uptake. Typically, the reaction is complete within 4-6 hours after the addition is finished.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas and purge the system with nitrogen.

  • Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Raney-Ni catalyst. Caution: Raney-Ni is pyrophoric when dry and must be handled with care. The filter cake should be kept wet with water and disposed of appropriately.

  • Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the ethanol and water under reduced pressure using a rotary evaporator. The crude product will be a viscous oil.

Part B: Formation of the Trihydrochloride Salt

Rationale: The free triamine is a viscous, hygroscopic oil that can be difficult to handle and purify. Conversion to the trihydrochloride salt provides a stable, crystalline solid that is easier to isolate, purify, and store. Isopropanol is a common solvent for this precipitation, and diethyl ether is used to wash the final product to remove any non-polar impurities.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude 4-(aminomethyl)octane-1,8-diamine in a minimal amount of isopropanol.

  • Acidification: Cool the solution in an ice bath. Slowly add a 5-6 M solution of hydrochloric acid in isopropanol dropwise with stirring. A white precipitate will form. Monitor the pH of the solution to ensure it is acidic (pH < 2).

  • Precipitation and Isolation: Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with cold isopropanol, followed by anhydrous diethyl ether. Dry the product under high vacuum to yield 4-(aminomethyl)octane-1,8-diamine trihydrochloride as a white crystalline solid.

Data and Expected Results

ParameterExpected Value
Starting Material 1,3,6-Tricyanohexane
Final Product 4-(Aminomethyl)octane-1,8-diamine Trihydrochloride
Appearance White crystalline solid
Molecular Formula C₉H₂₆Cl₃N₃
Molecular Weight 282.69 g/mol
Expected Yield 70-85%

Characterization

The identity and purity of the final product can be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the compound.

  • FT-IR Spectroscopy: To identify the presence of amine N-H stretches and the absence of the nitrile C≡N stretch.

  • Mass Spectrometry: To confirm the molecular weight of the free base.

  • Elemental Analysis: To determine the elemental composition and confirm the trihydrochloride salt stoichiometry.

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation reaction must be carried out in a well-ventilated fume hood or a designated high-pressure laboratory.

  • Raney-Ni: Raney-Ni is pyrophoric and can ignite spontaneously in air, especially when dry. Always handle it as a slurry and keep it wet.

  • Corrosive Reagents: Sodium hydroxide and hydrochloric acid are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • High Pressure: The autoclave should be operated by trained personnel, and all safety protocols for high-pressure reactions must be followed.

References

  • C-Methylated Spermidine Derivatives: Convenient Syntheses and Antizyme-Related Effects. (2023). MDPI. [Link]

  • Synthesis and antifungal activity of two novel spermidine analogues. (1997). PubMed. [Link]

  • Synthesis of biologically active analogues of spermine and spermidine. ResearchGate. [Link]

  • Synthesis and antifungal activity of two novel spermidine analogues. Academia.edu. [Link]

  • Production of 4-aminomethyl-1,8-diaminooctane. (1987).
  • Synthesis of Polyamines, Their Derivatives, Analogues and Conjugates. ARKIVOC. [Link]

  • 1,8-Octanediamine, 4-(aminomethyl)-. PubChem. [Link]

  • 4-(aminomethyl)octane-1,8-diamine (CHEBI:53653). EMBL-EBI. [Link]

  • 4-(aminomethyl)octane-1,8-diamine — Chemical Substance Information. NextSDS. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxidation of 4-(Aminomethyl)octane-1,8-diamine Trihydrochloride During Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the oxidative degradation of aliphatic polyamines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the oxidative degradation of aliphatic polyamines. 4-(Aminomethyl)octane-1,8-diamine (commonly known as triaminononane or TAN) is a highly versatile trifunctional primary amine[1]. While its fully aliphatic backbone makes it significantly more stable than tertiary amines like TREN[2], it remains highly susceptible to oxidation during the free-base stages of its synthesis.

This guide provides a self-validating, mechanistically grounded troubleshooting framework to ensure the synthesis of high-purity, oxidation-free TAN trihydrochloride.

Part 1: Mechanistic Understanding of Triaminononane (TAN) Oxidation

Q: Why does 4-(aminomethyl)octane-1,8-diamine oxidize, and at what specific stage does this occur?

A: To solve oxidation, we must first understand the causality. Aliphatic amines contain sp³-hybridized nitrogen atoms. Under oxidative conditions—specifically in the presence of dissolved oxygen and trace transition metals (like Pd or Ni) from catalytic hydrogenation—the free amine undergoes a one-electron oxidation to form a radical cation. This intermediate rapidly deprotonates at the alpha-carbon, leading to the formation of imines, aldehydes, and colored oligomeric byproducts[3].

Crucially, this degradation only occurs when the amine is in its free-base form. When converted to the trihydrochloride salt, the lone pair on the nitrogen is protonated. This renders the molecule electrochemically inactive and impervious to standard oxidative pathways[3]. Therefore, oxidation almost exclusively occurs during the post-reduction workup, filtration, and just prior to the addition of hydrochloric acid.

G Precursor Trinitrile Precursor Reduction Catalytic Hydrogenation (Pd/C or Raney Ni) Strict Inert Gas Precursor->Reduction FreeBase Free Base TAN (Highly susceptible to oxidation) Reduction->FreeBase Oxidation Oxidative Degradation (Imines, Color Bodies) FreeBase->Oxidation O2 exposure Metal catalysis Filtration Inert Filtration & Metal Scavenging FreeBase->Filtration Inert handling SaltFormation HCl Addition (3.1 eq) Exothermic Control < 20°C Filtration->SaltFormation Product TAN Trihydrochloride (Oxidation Resistant) SaltFormation->Product

Workflow of TAN synthesis highlighting the critical divergence between oxidation and protection.

Part 2: Synthesis Workflow & Critical Control Points

Q: How can I optimize the synthesis workflow to prevent oxidation before salt formation?

A: The protocol must be treated as a self-validating system where each step protects the integrity of the next. The transition from the trinitrile reduction step to the trihydrochloride salt must be executed under strict anaerobic conditions with immediate metal scavenging.

Step-by-Step Methodology:

  • Anaerobic Catalytic Hydrogenation: Reduce the trinitrile precursor using Pd/C or Raney Nickel under a strict H₂ atmosphere. Ensure the reactor is purged with Argon (Ar) or Nitrogen (N₂) before and after the reaction to displace all ambient oxygen.

  • Inert Catalyst Filtration: Transfer the crude free-base TAN mixture through a sealed, Ar-purged filtration system (e.g., a sparkler filter or Celite pad) to remove the catalyst. Do not expose the filtrate to ambient air at any point.

  • Metal Scavenging: Pass the filtrate through a thiol-functionalized silica resin or add a chelating agent (e.g., EDTA). Trace metals lower the activation energy for amine oxidation; this step ensures dissolved metals are reduced to below 10 ppm.

  • Immediate Salt Formation (Protonation): While maintaining the inert atmosphere, immediately sparge the solution with anhydrous HCl gas or add a controlled equivalence of concentrated aqueous HCl. You must use a minimum of 3.1 equivalents to ensure full protonation of all three amine groups. Maintain the temperature below 20°C to control the exothermic salt formation.

  • Crystallization and Drying: Isolate the resulting white crystalline trihydrochloride salt and dry under vacuum.

Quantitative Parameters for Oxidation Prevention

ParameterTarget ValueMechanistic Rationale
Dissolved Oxygen (O₂) < 0.1 ppmPrevents the initial one-electron oxidation of the free amine to a radical cation.
Trace Metals (Pd, Ni, Fe) < 10 ppmTransition metals lower the activation energy for oxidative degradation and catalyze imine formation.
HCl Equivalents 3.1 – 3.5 eqEnsures complete protonation of all three amine groups; unprotonated sites remain vulnerable to oxidation.
Reaction Temperature < 20 °CSalt formation is highly exothermic; elevated temperatures accelerate residual oxidative side-reactions.
Crystallization pH < 2.0Confirms the thermodynamic stability of the electrochemically inactive trihydrochloride state.
Part 3: Troubleshooting Common Issues (FAQs)

Q: My isolated trihydrochloride salt has a yellowish tint instead of being pure white. What caused this, and how can I fix it?

A: A yellow or brown tint is the hallmark of trace oxidation. It indicates that either dissolved oxygen or trace transition metals catalyzed the formation of conjugated imines before the HCl was added.

Fix: First, check the pH of your crystallization liquor. If the pH is > 2, you have incomplete protonation, leaving some free-base sites vulnerable. Increase the HCl to 3.1 - 3.5 equivalents. If the pH is < 2, the issue is likely trace metal contamination from the catalyst leaching into the filtrate. Implement a metal scavenger step (Step 3) prior to HCl addition.

G Start Issue: Yellow/Brown Discoloration of Salt CheckpH Check pH of Crystallization Liquor Start->CheckpH pHHigh pH > 2 (Incomplete Protonation) CheckpH->pHHigh pHLow pH < 2 (Fully Protonated) CheckpH->pHLow FixpH Action: Add excess HCl (Target 3.1 - 3.5 eq) pHHigh->FixpH CheckMetals Check Trace Metals (Pd, Ni, Fe) pHLow->CheckMetals MetalsHigh Metals > 10 ppm (Catalytic Oxidation) CheckMetals->MetalsHigh O2Exposure Check O2 Exposure during Free Base stage CheckMetals->O2Exposure Metals < 10 ppm FixMetals Action: Add Scavenger before HCl addition MetalsHigh->FixMetals FixO2 Action: Strict Ar/N2 sparging during filtration O2Exposure->FixO2

Troubleshooting decision tree for identifying and resolving TAN salt discoloration.

Q: How do I validate that my protocol successfully prevented oxidation?

A: A self-validating protocol requires analytical confirmation. Use UV-Vis spectroscopy on a 10% aqueous solution of the salt; pure TAN trihydrochloride should have near-zero absorbance between 300-400 nm. Any peak in this region confirms the presence of oxidized color bodies. Additionally, perform Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure trace metals are strictly < 10 ppm.

References
  • Mruthunjaya, A.K.V.; Torriero, A.A.J. "Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives". Molecules 2023, 28, 471. Available at:[Link]

  • Debuyck, J.; Wink, R.; Daelman, B.; Sijbesma, R.P.; Du Prez, F.E. "Comparing Triaminononane and TREN as Trifunctional Amine Cross-Linkers in Covalent Adaptable Networks". ACS Polymers Au 2025, 5, 5, 613-619. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing Crosslinking Efficiency: 4-(Aminomethyl)octane-1,8-diamine (TAN) vs. Hexamethylenediamine (HMDA)

As advanced materials and targeted drug delivery systems evolve, the selection of crosslinking agents dictates the thermomechanical limits and degradation profiles of the resulting polymer networks. For decades, Hexameth...

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Author: BenchChem Technical Support Team. Date: April 2026

As advanced materials and targeted drug delivery systems evolve, the selection of crosslinking agents dictates the thermomechanical limits and degradation profiles of the resulting polymer networks. For decades, Hexamethylenediamine (HMDA) has served as the industry-standard difunctional aliphatic amine. However, the emergence of 4-(Aminomethyl)octane-1,8-diamine , commonly known as Triaminononane (TAN) , has introduced a highly efficient trifunctional alternative.

This guide provides an objective, data-driven comparison of HMDA and TAN, detailing the mechanistic causality behind their crosslinking efficiencies and providing self-validating experimental protocols for laboratory evaluation.

Mechanistic Drivers: Functionality and Network Architecture

The fundamental difference in crosslinking efficiency between HMDA and TAN lies in their active hydrogen count and molecular geometry.

  • HMDA (Difunctional): Contains two primary amine groups, yielding 4 active hydrogens . When reacted with a diepoxide or diisocyanate, HMDA forms a standard 3D crosslinked network. However, its linear C6 backbone limits the ultimate crosslink density, often requiring the addition of multifunctional resins to achieve high glass transition temperatures ( Tg​ ).

  • TAN (Trifunctional): Features an octane skeleton with an additional aminomethyl group at position 4, yielding 6 active hydrogens . This fully aliphatic, branched C9 structure allows TAN to act as a hyper-branching node.

Historically, researchers relied on tris(2-aminoethyl)amine (TREN) for trifunctional crosslinking. However, TREN's tertiary amine core catalyzes unwanted side reactions and causes oxidation-induced coloration. As demonstrated in recent studies on covalent adaptable networks (CANs), TAN's fully aliphatic nature avoids these degradation pathways, offering superior thermal stability, lower vapor pressure, and a milder odor while maintaining low pre-cure viscosity ().

NetworkLogic HMDA HMDA (4 Active Hydrogens) NetHMDA Standard 3D Network Moderate Crosslink Density HMDA->NetHMDA + Diepoxide TAN TAN (6 Active Hydrogens) NetTAN Hyper-Branched 3D Network High Crosslink Density & Tg TAN->NetTAN + Diepoxide

Structural logic of network formation comparing HMDA and TAN functionalities.

Quantitative Data Comparison

Despite their structural differences, HMDA and TAN share remarkably similar Amine Hydrogen Equivalent Weights (AHEW). This makes TAN an excellent "drop-in" replacement for HMDA in experimental formulations, allowing researchers to increase crosslink density by ~50% without drastically altering the resin-to-hardener mass ratio.

Property / MetricHexamethylenediamine (HMDA)4-(Aminomethyl)octane-1,8-diamine (TAN)
CAS Number 124-09-41572-55-0
Molecular Weight 116.21 g/mol 173.30 g/mol
Primary Amines 23
Active Hydrogens 46
Amine Hydrogen Equivalent Weight (AHEW) 29.05 g/eq28.88 g/eq
Boiling Point ~205 °C291 °C – 330 °C
Network Architecture Standard 3D NetworkHyper-Branched 3D Network
Relative Crosslink Density Baseline+50% (Theoretical)

(Data sourced from chemical property databases and recent polymeric network studies )

Experimental Protocol: Comparative Crosslinking Efficiency Assay

To objectively evaluate the crosslinking efficiency of TAN versus HMDA, the following protocol utilizes a standard diepoxide (e.g., DGEBA). This protocol is designed as a self-validating system : it incorporates thermal analysis to prove that the differences in mechanical properties are due to network architecture, not incomplete curing.

Step-by-Step Methodology

Step 1: Stoichiometric Calculation

  • Causality: To isolate the effect of functionality, you must maintain a 1:1 stoichiometric ratio of active amine hydrogens to epoxide groups.

  • Calculate the mass of amine required per 100g of resin (phr) using the formula: phr = (AHEW / EEW) × 100.

  • Expert Insight: Because the AHEW of TAN (28.88 g/eq) and HMDA (29.05 g/eq) are nearly identical, the mass loading will be virtually the same, eliminating plasticization variables caused by differing hardener volumes.

Step 2: Formulation and Degassing

  • Blend the DGEBA resin (EEW ~190 g/eq) with the calculated mass of either HMDA or TAN.

  • Place the mixture in a vacuum desiccator at 25 °C (-0.1 MPa) for 15 minutes.

  • Causality: TAN's higher functionality leads to faster gelation. Vacuum degassing is critical to remove entrapped air before the viscosity spikes, preventing micro-voids that would prematurely initiate fracture during mechanical testing.

Step 3: Thermal Curing Cycle

  • Pour the degassed mixture into PTFE molds.

  • Step-Cure: Heat at 80 °C for 2 hours, followed by 150 °C for 2 hours.

  • Causality: The initial 80 °C phase controls the exothermic reaction, preventing thermal degradation. The 150 °C phase pushes the sterically hindered secondary amines to react fully with the remaining epoxides.

Step 4: Thermomechanical Validation (Self-Validation)

  • DSC (Differential Scanning Calorimetry): Run a dynamic scan from 25 °C to 250 °C at 10 °C/min. Validation: The absence of a residual exothermic peak confirms 100% conversion. Record the Tg​ .

  • DMA (Dynamic Mechanical Analysis): Measure the storage modulus ( E′ ) in the rubbery plateau region ( Tg​

    • 40 °C). Calculate the experimental crosslink density ( ve​ ) using Flory’s theory of rubber elasticity: ve​=E′/3RT .

    ExpWorkflow Prep 1. AHEW Calculation Mix 2. Vacuum Degassing Prep->Mix Cure 3. Step-Cure Thermosetting Mix->Cure Analyze 4. DMA & DSC Validation Cure->Analyze

    Self-validating experimental workflow for evaluating amine crosslinking efficiency.

    Applications in Drug Development & Advanced Materials

The choice between HMDA and TAN directly impacts the performance of advanced therapeutics and materials:

  • Biomedical Hydrogels & Drug Delivery: In the synthesis of crosslinked polymeric nanoparticles or hydrogels, TAN's trifunctionality allows for the creation of tighter mesh sizes at lower overall crosslinker concentrations. This enables highly tunable drug release kinetics, trapping larger biologics effectively while minimizing the toxicity associated with unreacted crosslinker mass.

  • Covalent Adaptable Networks (CANs): CANs rely on dynamic bond exchange (e.g., vinylogous urethane exchange). TAN is increasingly preferred over HMDA and TREN because its aliphatic branches provide the necessary free volume for bond exchange, while its trifunctionality ensures the material maintains structural integrity and high creep resistance at elevated temperatures.

References

  • Debuyck, J., Wink, R., Daelman, B., & Du Prez, F. "Comparing Triaminononane and TREN as Trifunctional Amine Cross-Linkers in Covalent Adaptable Networks." ACS Polymers Au, 2025. URL:[Link]

Comparative

A Senior Application Scientist's Guide to Synthesis Validation: FTIR Spectroscopy of 4-(Aminomethyl)octane-1,8-diamine trihydrochloride

In the landscape of drug development and complex organic synthesis, the unambiguous confirmation of a target molecule's identity is paramount. This guide provides a detailed, experience-driven framework for the validatio...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and complex organic synthesis, the unambiguous confirmation of a target molecule's identity is paramount. This guide provides a detailed, experience-driven framework for the validation of 4-(aminomethyl)octane-1,8-diamine trihydrochloride, a polyamine of significant interest, using Fourier Transform Infrared (FTIR) spectroscopy. We will explore the causality behind the methodology, present a robust protocol, and objectively compare FTIR with alternative analytical techniques to ensure a comprehensive understanding of its role in synthesis validation.

Introduction: The "Why" of Synthesis Validation

4-(Aminomethyl)octane-1,8-diamine, also known as spermidine, is a ubiquitous polyamine involved in numerous critical biological processes, making its derivatives valuable in pharmaceutical research[1][2][]. Its synthesis, often culminating in the more stable trihydrochloride salt form, requires rigorous validation to confirm that the desired molecular structure has been achieved and that starting materials have been consumed.

FTIR spectroscopy serves as a rapid, reliable, and accessible first-line technique for this purpose. It provides a molecular "fingerprint" by probing the vibrational frequencies of chemical bonds within the molecule[4]. For this specific synthesis, FTIR is exceptionally well-suited to track the disappearance of reactant functional groups and the appearance of the characteristic amine hydrochloride functionalities of the final product.

Synthesis and Validation Workflow

A common synthetic strategy for producing spermidine trihydrochloride involves the hydrogenation of a nitrile precursor, followed by deprotection and salt formation[5][6]. The validation process is intrinsically linked to the synthesis steps, as illustrated below.

Synthesis_Validation_Workflow cluster_synthesis Synthesis Pathway cluster_validation Validation Stage Reactants Reactants (e.g., 1,3,6-tricyanohexane) Hydrogenation Step 1: Catalytic Hydrogenation Reactants->Hydrogenation Intermediate Crude Polyamine Product Hydrogenation->Intermediate Purification Step 2: Purification & HCl Treatment Intermediate->Purification FinalProduct Final Product (C₇H₂₂Cl₃N₃) Purification->FinalProduct FTIR_Analysis FTIR Spectroscopy FinalProduct->FTIR_Analysis Primary Check NMR_MS Orthogonal Methods (NMR, MS) FinalProduct->NMR_MS Secondary Check Decision Confirm Structure & Purity FTIR_Analysis->Decision Functional Groups Confirmed NMR_MS->Decision Detailed Structure & Mass Confirmed

Caption: High-level workflow from synthesis to multi-technique validation.

Primary Validation: FTIR Spectroscopy Protocol

The core of the validation lies in identifying key functional group transformations. The synthesis of 4-(aminomethyl)octane-1,8-diamine from a nitrile precursor, for instance, would involve the disappearance of the C≡N stretch and the appearance of N-H stretches and bends associated with the primary amine hydrochloride.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders due to its simplicity, speed, and minimal sample preparation requirements[7][8].

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe with a suitable solvent (e.g., isopropanol) and air dry.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract instrument and environmental interferences (e.g., CO₂, water vapor).

  • Sample Application: Place a small amount (a few milligrams) of the dry, powdered 4-(aminomethyl)octane-1,8-diamine trihydrochloride sample onto the ATR crystal[9].

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm, consistent contact between the sample and the crystal surface. This is vital for obtaining a high-quality spectrum[7][8].

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Data Interpretation: Identifying the Molecular Fingerprint

The validation hinges on comparing the obtained spectrum with known characteristic absorption bands. For 4-(aminomethyl)octane-1,8-diamine trihydrochloride, we expect to see features indicative of aliphatic C-H bonds and, most importantly, primary amine salt (R-NH₃⁺) groups.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Expected AppearanceRationale for Validation
Amine Salt (R-NH₃⁺) N-H Stretch~3200 - 2800Very Broad, Strong EnvelopeThe most crucial indicator. Protonation of the amine groups creates the ammonium ion, resulting in a very broad and strong absorption that often overlaps with C-H stretches. Its presence confirms salt formation[10][11].
Amine Salt (R-NH₃⁺) Asymmetric Bend~1625 - 1560Medium, SharpConfirms the presence of the primary amine salt functional group[11].
Amine Salt (R-NH₃⁺) Symmetric Bend~1550 - 1500Medium, SharpA complementary peak to the asymmetric bend, further verifying the -NH₃⁺ group[11].
Aliphatic (CH₂, CH) C-H Stretch~2950 - 2850Medium-Strong, SharpConfirms the presence of the octane backbone. These peaks often appear as sharper features on top of the broad N-H stretching envelope[12].
Reactant: Nitrile (-C≡N) C≡N Stretch~2260 - 2240Sharp, MediumAbsence is key. The complete disappearance of this peak (if a nitrile precursor was used) is a primary indicator of reaction completion.

Note: The broadness of the N-H stretch in amine salts is a result of extensive hydrogen bonding in the solid state[10].

Comparison with Alternative Validation Methods

While FTIR is an excellent tool for rapid functional group analysis, it does not provide the complete structural picture. For comprehensive validation, especially in a regulated environment, orthogonal methods are required.

Tech_Comparison cluster_info Validation Synthesis Validation | 4-(Aminomethyl)octane- 1,8-diamine trihydrochloride FTIR FTIR Spectroscopy Functional Group ID Fast & Easy + Low Cost + Non-destructive Limited Structural Info - Not Ideal for Purity Validation->FTIR NMR NMR Spectroscopy Atomic Connectivity (Full Structure) Definitive Structure + Quantitative Purity (qNMR) Higher Cost - Slower - Requires Soluble Sample Validation->NMR MS Mass Spectrometry Molecular Weight & Formula High Sensitivity + Confirms MW Destructive - Fragmentation can be complex Validation->MS

Caption: Comparison of information provided by key analytical techniques.

Comparative Analysis Summary
TechniquePrimary InformationSpeed & CostSensitivityKey Advantage for this Synthesis
FTIR Spectroscopy Functional Groups[13]Very Fast, Low CostModerateRapidly confirms the conversion of reactants and formation of the amine salt.
NMR Spectroscopy Atomic Connectivity (¹H, ¹³C)[13][14]Slower, High CostModerateProvides unambiguous proof of the complete molecular structure and atom connectivity.
Mass Spectrometry (MS) Mass-to-Charge Ratio[15][16]Fast, Moderate-High CostVery HighConfirms the exact molecular weight of the target compound, corroborating the molecular formula.
HPLC Purity & QuantificationModerate Speed & CostHighIdeal for determining the purity of the final product and quantifying any residual impurities.

Expert Insight: In a typical drug development workflow, FTIR is used as a quick screen at the bench to confirm the reaction has proceeded as expected. A positive FTIR result is then followed by NMR and MS for definitive structural elucidation and confirmation of molecular weight. HPLC is subsequently used to establish the final purity profile of the batch. This multi-faceted approach ensures the highest level of confidence in the synthesized material.

Conclusion

Validating the synthesis of 4-(aminomethyl)octane-1,8-diamine trihydrochloride is a critical quality control step. FTIR spectroscopy stands out as an indispensable first-line analytical tool, offering a rapid, cost-effective, and reliable method for confirming the presence of key functional groups and the consumption of reactants. Its strength lies in providing immediate, actionable data directly at the chemist's bench. However, as this guide illustrates, true scientific rigor and trustworthiness are achieved when FTIR is used as part of a larger, multi-technique validation strategy that incorporates the detailed structural and purity information provided by NMR, MS, and HPLC. This integrated approach forms a self-validating system that ensures the identity, structure, and purity of the final product, meeting the high standards required in research and pharmaceutical development.

References

  • UCL. (n.d.). IR Spectroscopy Tutorial: Amines. University College London. [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

  • Manjula, S., et al. (2016). FTIR analysis of the polyamines from control and metal treated bacterial cells. ResearchGate. [Link]

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Chemical Education Digital Library. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • Google Patents. (n.d.). US20230219881A1 - Synthesis of Spermidine, Spermine, and Free Bases Thereof.
  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Google Patents. (n.d.).
  • Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. [Link]

  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • ResearchGate. (2015, November 25). How can I prepare samples for analyzing surface chemistry of nanoparticles using ATR-FTIR?[Link]

  • Shimadzu. (n.d.). Powder Samples. [Link]

  • Wikipedia. (n.d.). Spermidine. [Link]

  • Eureka by PatSnap. (2025, September 22). Use FTIR to Assess Chemical Reactions Kinetics. [Link]

  • Spectroscopy Online. (2023, November 29). FT-IR Titration Unveils pH Mysteries: New Insights into Protonated Mono and Polyamine Solutions. [Link]

  • ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectroscopy of hyperbranched polyamine. [Link]

  • Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?[Link]

  • ResearchGate. (n.d.). FT-IR spectra of polyamine resin 2.3 (a) and its polymer supported Ni(II). [Link]

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  • Spectroscopy Online. (2025, September 29). FT-IR Spectroscopy Provides Insights into Green Synthesis and Stabilization of Nanoparticles. [Link]

  • Wójcik, M., et al. (n.d.). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. PMC. [Link]

  • Lee, S. (n.d.). A Comparison of FTNMR and FTIR Techniques. Journal of Chemical Education. [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for 4-(Aminomethyl)octane-1,8-diamine trihydrochloride

This guide provides essential safety and handling protocols for 4-(Aminomethyl)octane-1,8-diamine trihydrochloride, a chemical that demands rigorous protective measures. As laboratory professionals, our primary responsib...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and handling protocols for 4-(Aminomethyl)octane-1,8-diamine trihydrochloride, a chemical that demands rigorous protective measures. As laboratory professionals, our primary responsibility is to create a safe environment, which begins with a thorough understanding of the materials we handle and the rationale behind each safety protocol. This document moves beyond a simple checklist to offer a procedural and causal framework for the safe management of this compound.

Hazard Assessment: Understanding the "Why" Behind the PPE

4-(Aminomethyl)octane-1,8-diamine trihydrochloride is a hazardous chemical requiring careful handling to prevent serious injury.[1][2][3] A full understanding of its hazard profile is non-negotiable and directly informs our choice of personal protective equipment.

The primary dangers associated with this compound are:

  • Acute Toxicity: The substance is classified as harmful if swallowed and toxic in contact with skin.[2][3] Critically, it is categorized as fatal if inhaled, making respiratory protection paramount, especially when dealing with the powdered form.[1]

  • Severe Corrosivity: It is known to cause severe skin burns and serious eye damage.[1][2][3] Contact with skin or eyes can lead to immediate and potentially permanent injury. This corrosive nature necessitates robust barrier protection.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[4][5]

These classifications are not abstract warnings; they are directives that dictate the minimum level of protection required to handle this substance safely.

Core Personal Protective Equipment (PPE) Requirements

Given the significant hazards, a multi-layered PPE approach is mandatory. Each component is selected to counteract a specific threat posed by the chemical.

  • Eye and Face Protection: Due to its potential to cause serious and irreversible eye damage, standard safety glasses are insufficient.

    • Requirement: Wear tightly fitting, splash-proof safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1]

    • Causality: The corrosive nature of the compound means that even a minor splash can have devastating consequences for your vision. Goggles provide a seal around the eyes to protect against splashes, dust, and vapors.

    • Enhanced Protection: When there is a significant risk of splashing (e.g., when handling larger quantities or preparing solutions), a full-face shield must be worn in addition to safety goggles.[4]

  • Skin and Body Protection: The compound's ability to cause severe skin burns and its dermal toxicity demand comprehensive skin protection.

    • Gloves: Handle with chemical-impermeable gloves that have been inspected for integrity before use.[1][6] Nitrile or neoprene gloves are generally recommended, but always consult the glove manufacturer's compatibility chart for the specific chemical. Use proper glove removal technique to avoid contaminating your skin.[4][6]

    • Lab Coat/Protective Suit: A flame-resistant lab coat is a minimum requirement. For tasks with a higher risk of exposure, such as cleaning up spills or handling large quantities, a complete chemical-resistant suit is necessary.[1][4]

    • Footwear: Closed-toe shoes are mandatory in any laboratory setting. For situations requiring extensive handling, protective boots may be necessary.[6]

  • Respiratory Protection: The high acute inhalation toxicity makes respiratory protection a critical component of your PPE.

    • Requirement: All handling of the solid material should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the generation of dust and aerosols.[1][4][7]

    • Respirator Use: If exposure limits are exceeded or if irritation is experienced, a full-face respirator with an appropriate cartridge is required.[1] In situations of inadequate ventilation, a government-approved respirator is mandatory.[6][8]

PPE Selection Matrix

For clarity, the following table summarizes the required PPE for various laboratory operations involving 4-(Aminomethyl)octane-1,8-diamine trihydrochloride.

Task Engineering Controls Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical Fume HoodSafety Goggles & Face ShieldChemical-Resistant GlovesLab CoatRequired if not in a fume hood
Preparing Solutions Chemical Fume HoodSafety Goggles & Face ShieldChemical-Resistant GlovesLab CoatRecommended
Conducting Reactions Chemical Fume HoodSafety GogglesChemical-Resistant GlovesLab CoatAs needed based on ventilation
Handling Waste Well-Ventilated AreaSafety Goggles & Face ShieldChemical-Resistant GlovesLab Coat/Protective SuitRecommended
Spill Cleanup Evacuated & Ventilated AreaSafety Goggles & Face ShieldChemical-Resistant GlovesChemical-Resistant SuitMandatory Full-Face Respirator

Step-by-Step Handling and Disposal Protocol

Adherence to a strict, methodical workflow is essential for minimizing risk.

A. Pre-Handling Preparations:

  • Designate an Area: Clearly designate a work area for handling the chemical, preferably within a chemical fume hood.

  • Assemble PPE: Before retrieving the chemical, don all required PPE as outlined in the table above.

  • Prepare for Spills: Ensure a spill kit appropriate for corrosive and toxic chemicals is readily accessible.

  • Review First Aid: Locate the safety shower and eyewash station and confirm they are operational.[6][8] Review the first-aid procedures for this chemical.[1]

B. Handling the Chemical:

  • Ventilation: Perform all manipulations that could generate dust or aerosols inside a certified chemical fume hood.[7]

  • Avoid Contact: Use tools (spatulas, forceps) to handle the solid. Avoid all contact with skin and eyes.[1]

  • Container Management: Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place.[1]

C. Disposal Plan:

  • Waste Collection: Collect all waste material, including contaminated consumables (e.g., gloves, wipes), in a designated, properly labeled, and sealed hazardous waste container.[1][4]

  • Decontamination: Thoroughly decontaminate the work area and any equipment used. Wash hands and any exposed skin thoroughly after handling.[5][6]

  • Professional Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[4][9] Do not dispose of it down the drain.[4][6]

Emergency Response: Spills and Exposure

A. In Case of Exposure:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate emergency medical help.[1]

  • Skin Contact: Immediately take off all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][4]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][7] Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical help.[1]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1][7] Never give anything by mouth to an unconscious person. Call for immediate medical assistance.[1]

B. Spill Management Workflow:

The following workflow outlines the procedural logic for responding to a spill.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size & Risk (Is it minor or major?) evacuate->assess minor_spill Minor Spill assess->minor_spill Minor & Controllable major_spill Major Spill assess->major_spill Large or Uncontrolled don_ppe Don Full PPE: - Full-face respirator - Chemical suit - Heavy-duty gloves minor_spill->don_ppe call_ehs Call Emergency Services / EHS Secure the Area major_spill->call_ehs contain Contain Spill (Use absorbent material) don_ppe->contain collect Collect & Arrange Disposal - Use spark-proof tools - Place in sealed container contain->collect decontaminate Decontaminate Area collect->decontaminate report Report Incident decontaminate->report

Caption: Workflow for chemical spill response.

References

  • Safety Data Sheet - #099 SOLID FILM LUBRICANT. Sandstrom Products Company via BigCommerce. [Link]

  • Safety Data Sheet - Quaternary ammonium chloride compound. Regulations.gov. [Link]

  • 4-(aminomethyl)octane-1,8-diamine — Chemical Substance Information. NextSDS. [Link]

  • Safety Data Sheet - DISPERCOLL C VPLS 2372/1. Covestro. [Link]

  • 1,8-Octanediamine, 4-(aminomethyl)-. PubChem, National Center for Biotechnology Information. [Link]

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